molecular formula C9H13F3O2 B14229769 Pentyl 2-(trifluoromethyl)prop-2-enoate CAS No. 769175-03-3

Pentyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14229769
CAS No.: 769175-03-3
M. Wt: 210.19 g/mol
InChI Key: FOZLRKYILAAXCQ-UHFFFAOYSA-N
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Description

Pentyl 2-(trifluoromethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a trifluoromethyl (-CF₃) group at the β-position of the propenoate backbone and a pentyl ester moiety. The trifluoromethyl group is strongly electron-withdrawing, which polarizes the double bond, enhancing reactivity in polymerization or Michael addition reactions. The pentyl chain contributes to hydrophobic behavior, increasing solubility in non-polar solvents and reducing crystallinity compared to shorter-chain esters.

Potential applications include:

  • Fluoropolymer synthesis due to the CF₃ group’s thermal and chemical stability.
  • Specialty coatings or adhesives where hydrophobicity and durability are critical.

Properties

CAS No.

769175-03-3

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

pentyl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C9H13F3O2/c1-3-4-5-6-14-8(13)7(2)9(10,11)12/h2-6H2,1H3

InChI Key

FOZLRKYILAAXCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of pentyl alcohol with 2-(trifluoromethyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pentyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Ester Group Substituent Key Features
Pentyl 2-(trifluoromethyl)prop-2-enoate Pentyl Trifluoromethyl (-CF₃) High hydrophobicity; moderate reactivity due to electron-withdrawing CF₃.
3-Hydroxypropyl 2-(trifluoromethyl)prop-2-enoate 3-Hydroxypropyl Trifluoromethyl (-CF₃) Hydroxyl group enables hydrogen bonding; increased polarity and crosslinking potential.
Methyl 2-[hydroxy(pentafluorophenyl)methyl]prop-2-enoate Methyl Pentafluorophenyl + hydroxyl High fluorination enhances thermal stability; hydroxyl group adds reactivity.
Methyl 3-phenylprop-2-enoate (Methyl cinnamate) Methyl Phenyl (-C₆H₅) Conjugated aromatic system; used in fragrances and UV-absorbing materials.

Reactivity and Stability

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases electrophilicity at the α,β-unsaturated site compared to phenyl () or hydroxyl-containing analogs (). This makes it more reactive in radical or anionic polymerizations .
  • Ester Group Influence :

    • The pentyl chain reduces polarity compared to methyl or hydroxypropyl esters, favoring solubility in organic solvents like hexane or toluene. In contrast, the hydroxypropyl ester () may exhibit miscibility with polar aprotic solvents (e.g., DMF) .

Physical Properties (Inferred)

Property This compound 3-Hydroxypropyl Analog Methyl Pentafluorophenyl Analog Methyl Cinnamate
Molecular Weight ~224 g/mol ~210 g/mol ~294 g/mol ~162 g/mol
Boiling Point ~220–240°C (est.) Higher (due to -OH) >250°C (high fluorination) ~260°C
Water Solubility Low Moderate (polar -OH) Very low Insoluble
Application Fluoropolymers Crosslinkable resins High-performance materials Fragrances, flavors

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